Thiamphenicol glycinate hydrochloride

概要

説明

チアミフェニコールグリシン酸塩 (塩酸塩) は、主に呼吸器感染症および尿路感染症の治療に使用される広域スペクトル抗菌薬です。 これは、クロラムフェニコールと類似した半合成抗生物質であるチアミフェニコールの誘導体であり、安全性プロファイルが向上しています .

準備方法

合成経路および反応条件: チアミフェニコールグリシン酸塩 (塩酸塩) は、チアミフェニコールとグリシンを含む一連の化学反応を通じて合成されます。 このプロセスには通常、チアミフェニコールとグリシンのエステル化、続いて塩酸の添加による塩酸塩の形成が含まれます .

工業的生産方法: チアミフェニコールグリシン酸塩 (塩酸塩) の工業的生産には、制御された条件下での大規模化学合成が含まれます。 このプロセスには、結晶化と乾燥による最終生成物の精製が含まれ、医薬品に使用できる安定した高純度の化合物が得られます .

化学反応の分析

反応の種類: チアミフェニコールグリシン酸塩 (塩酸塩) は、次のようなさまざまな化学反応を起こします。

加水分解: この化合物は、チアミフェニコールとグリシンを放出するために加水分解することができます。

酸化および還元: これは酸化および還元反応を受ける可能性がありますが、これらの反応は、一般的な用途ではあまり見られません.

一般的な試薬および条件:

加水分解: 酸性または塩基性条件下での水または水溶液。

酸化: 過酸化水素などの酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤.

主な生成物:

加水分解: チアミフェニコールとグリシン。

酸化および還元: チアミフェニコールのさまざまな酸化または還元誘導体.

科学研究における用途

チアミフェニコールグリシン酸塩 (塩酸塩) は、科学研究において幅広い用途があります。

科学的研究の応用

Thiamphenicol glycinate (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Extensively studied for its antibacterial properties, particularly against respiratory and urinary tract infections. .

Industry: Employed in the development of new antibacterial agents and formulations.

作用機序

チアミフェニコールグリシン酸塩 (塩酸塩) は、細菌におけるタンパク質合成を阻害することにより、抗菌効果を発揮します。 50S リボソームサブユニットに結合し、ペプチド結合の形成を阻害し、それにより細菌細胞の増殖を阻害します。 このメカニズムはクロラムフェニコールのメカニズムに似ていますが、副作用のリスクが低くなっています .

類似化合物との比較

類似化合物:

クロラムフェニコール: 類似の作用機序を持つ広域スペクトル抗生物質ですが、毒性がより高いです。

フロルフェニコール: チアミフェニコールの別の誘導体であり、効力と安全性プロファイルが向上しています.

独自性: チアミフェニコールグリシン酸塩 (塩酸塩) は、クロラムフェニコールと比較して安全性プロファイルが向上していることと、幅広い細菌感染症の治療に有効であることが特徴です。 腫瘍患者における呼吸器感染症に対するエアロゾル療法における使用は、その汎用性と治療の可能性を示しています .

特性

IUPAC Name |

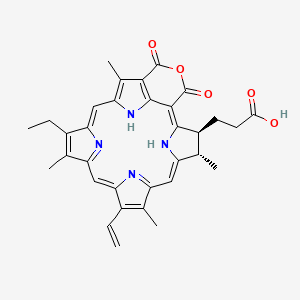

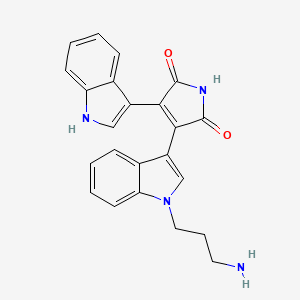

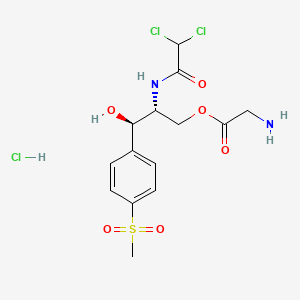

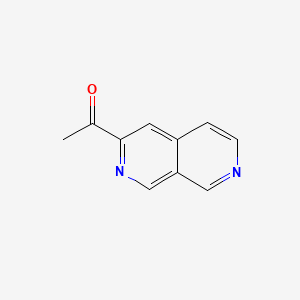

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O6S.ClH/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);1H/t10-,12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXJDBJNAXSJDH-MHDYBILJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl3N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023650 | |

| Record name | Thiamphenicol glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2611-61-2 | |

| Record name | Thiamphenicol glycinate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neomyson G hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002611612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiamphenicol glycinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(dichloroacetyl)amino]-3-hydroxy-3-[4-(methylsulphonyl)phenyl]propyl [R-(R*,R*)]aminoacetate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMPHENICOL AMINOACETATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88VGC22BWE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Thiamphenicol Glycinate Hydrochloride exert its antibacterial effect?

A1: TGH, similar to its parent compound thiamphenicol, acts as a bacteriostatic agent by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing peptide bond formation and halting the elongation of polypeptide chains. []

Q2: What is the molecular formula and weight of TGH?

A2: While the provided abstracts do not explicitly state the molecular formula and weight of TGH, they describe its chemical structure as a water-soluble ester of thiamphenicol. Further research using chemical databases would be needed to ascertain its exact formula and weight.

Q3: What spectroscopic techniques have been used to characterize TGH?

A3: Proton magnetic resonance (PMR) spectroscopy has been employed to analyze TGH and its parent compound thiamphenicol. [] Additional studies likely utilize techniques like infrared (IR) and mass spectrometry (MS) for structural elucidation, though not explicitly mentioned in the abstracts.

Q4: Is this compound compatible with commonly used intravenous solutions?

A4: Yes, TGH demonstrates compatibility with various intravenous infusions, including Sodium Lactate Ringer Injection, 5% Glucose Injection, 0.9% Sodium Chloride Injection, and Xylitol Injection, for at least 24 hours at both 5°C and 25°C. []

Q5: What is the most significant factor influencing the stability of TGH in solution?

A5: pH is the most critical factor impacting TGH solution stability. The optimal pH range for stability is between 1 and 3. []

Q6: Does the route of administration impact the efficacy of TGH?

A6: Research suggests that aerosol administration of Thiamphenicol Glycinate Acetylcysteinate (TGA), a derivative of TGH, provides superior efficacy compared to the oral route, particularly in treating Streptococcus pyogenes pneumonia in mice. [] This enhanced efficacy is attributed to the rapid release of thiamphenicol and N-acetylcysteine directly at the infection site. []

Q7: What analytical methods are commonly used for the quantification of TGH?

A7: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely employed for TGH quantification. Reversed-Phase HPLC with UV detection at 224 nm [], [], and Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-ESI/MS) for quantifying glycine in TGH [], are examples of such methods.

Q8: How is the quality of TGH ensured during manufacturing?

A8: Quality control of TGH involves a combination of analytical techniques, primarily RP-HPLC, to quantify the active ingredient and identify any related substances. This method ensures the purity and consistency of the final product. []

Q9: Has this compound proven effective in treating respiratory infections?

A9: TGH has demonstrated efficacy in treating bacterial respiratory infections, specifically in bull calves of a dairy breed. [] Additionally, a pilot study showed TGH to be as effective as clarithromycin in treating acute lower respiratory tract infections caused by Chlamydia pneumonia. []

Q10: Are there any innovative drug delivery systems for TGH?

A10: Research has explored the use of silica nanochannel membranes (SNMs) for pH-controlled release of TGH. These membranes allow for sustained and continuous release, potentially enhancing its therapeutic effect. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Quinolinium,2-[[[4-[bis(2-chloroethyl)amino]phenyl]imino]methyl]-1-methyl-, chloride (1:1)](/img/structure/B1221836.png)